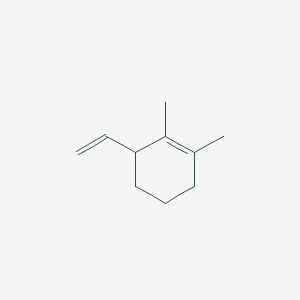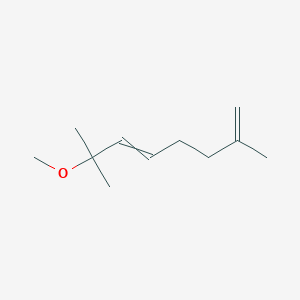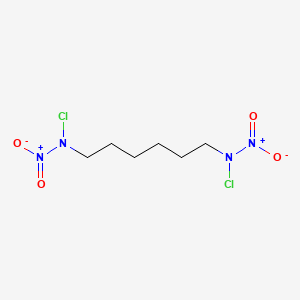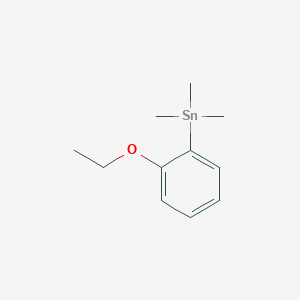
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one is an organic compound with a unique structure that includes both a cyclopentanone ring and a substituted pentanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one can be achieved through several methods:
-
Aldol Condensation: : One common method involves the aldol condensation of cyclopentanone with 2-methyl-4-oxopentanal. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
-
Michael Addition: : Another approach involves the Michael addition of 2-methyl-4-oxopent-2-enal to cyclopentanone. This reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog with a single ketone group.
2-Methyl-4-oxopentanal: A related compound with a similar side chain but different ring structure.
Cyclopentenone: Another related compound with a different ring structure and functional groups.
Uniqueness
2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a substituted pentanone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
53857-08-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(2-methyl-4-oxopentan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(12)7-11(2,3)9-5-4-6-10(9)13/h9H,4-7H2,1-3H3 |
InChI Key |
NMXXQCYMYVWVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


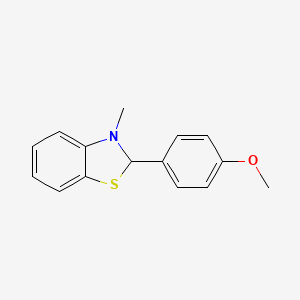
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
